molecular formula C15H13ClN6O B13363103 N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide

N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide

Cat. No.: B13363103
M. Wt: 328.75 g/mol
InChI Key: VHFZQYBFPSOFNP-ZDUSSCGKSA-N
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Description

N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom, a phenyl group, and a tetrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 5-chloro-2-pyridine, undergoes a nucleophilic substitution reaction to introduce the phenyl group.

    Tetrazole Ring Formation: The intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring.

    Amidation: Finally, the compound undergoes an amidation reaction with propanoyl chloride to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetrazol-1-yl)acetamide
  • N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetrazol-1-yl)butanamide

Uniqueness

N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structural features make it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C15H13ClN6O

Molecular Weight

328.75 g/mol

IUPAC Name

(2S)-N-(5-chloropyridin-2-yl)-3-phenyl-2-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C15H13ClN6O/c16-12-6-7-14(17-9-12)19-15(23)13(22-10-18-20-21-22)8-11-4-2-1-3-5-11/h1-7,9-10,13H,8H2,(H,17,19,23)/t13-/m0/s1

InChI Key

VHFZQYBFPSOFNP-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=NC=C(C=C2)Cl)N3C=NN=N3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=NC=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

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